molecular formula C4H7NO6S B12806396 2-Sulfosuccinamic acid CAS No. 70904-61-9

2-Sulfosuccinamic acid

Cat. No.: B12806396
CAS No.: 70904-61-9
M. Wt: 197.17 g/mol
InChI Key: BCFOOQRXUXKJCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfosuccinamic acid can be synthesized through the sulfonation of succinic acid. The process typically involves the reaction of succinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and minimize by-products. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfosuccinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-Sulfosuccinamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfosuccinamic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This property is exploited in drug design and enzyme inhibition studies .

Comparison with Similar Compounds

Uniqueness: 2-Sulfosuccinamic acid is unique due to the presence of both sulfonic and carboxylic acid groups, providing it with a dual functionality that is not commonly found in other compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

70904-61-9

Molecular Formula

C4H7NO6S

Molecular Weight

197.17 g/mol

IUPAC Name

4-amino-4-oxo-2-sulfobutanoic acid

InChI

InChI=1S/C4H7NO6S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11)

InChI Key

BCFOOQRXUXKJCL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)C(=O)N

Origin of Product

United States

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